2-Chloro-6-fluoro-3-methylbenzylamine

Description

The exact mass of the compound 2-Chloro-6-fluoro-3-methylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-fluoro-3-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-3-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

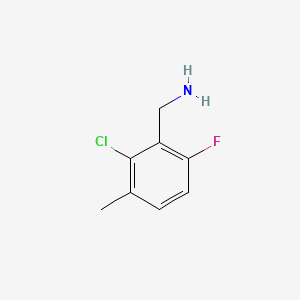

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-fluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTHUEGENCDRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378632 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-85-0 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzylamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: 2-Chloro-6-fluoro-3-methylbenzylamine is a halogenated and methylated benzylamine derivative of significant interest to the fields of medicinal chemistry and drug discovery. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups on the aromatic ring—offers a valuable scaffold for creating novel molecular entities with tailored physicochemical and pharmacological properties. The strategic placement of these functional groups can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the compound's molecular characteristics, outlines a logical and robust synthetic strategy, explores its applications as a key building block in pharmaceutical research, and details essential analytical and safety protocols.

Molecular Profile and Physicochemical Properties

2-Chloro-6-fluoro-3-methylbenzylamine is a structurally precise organic compound designed for use as an intermediate in complex chemical syntheses. Its characteristics are defined by the interplay of its functional groups, which are crucial for its reactivity and utility in drug development.

Structural Elucidation

-

IUPAC Name: (2-Chloro-6-fluoro-3-methylphenyl)methanamine

-

CAS Number: 261762-85-0[1]

-

Molecular Formula: C₈H₉ClFN[1]

-

Molecular Weight: 173.62 g/mol [1]

-

Chemical Structure:

Physicochemical Data

The physical and chemical properties of a compound are critical for predicting its behavior in both reaction vessels and biological systems. The data for 2-Chloro-6-fluoro-3-methylbenzylamine, largely based on predictive models, are summarized below.

| Property | Value (Predicted) | Source |

| Boiling Point | 231.0 ± 35.0 °C | ChemicalBook[1] |

| Density | 1.223 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | 8.16 ± 0.10 | ChemicalBook[1] |

Synthesis and Mechanistic Insights

While a direct, one-pot synthesis for 2-Chloro-6-fluoro-3-methylbenzylamine is not prominently documented, a logical and efficient pathway can be constructed from well-established organic chemistry principles. The strategy involves the synthesis of a key aldehyde intermediate followed by a robust amination reaction.

Strategic Approach to Synthesis

The most effective synthesis begins with a commercially available, appropriately substituted toluene derivative and proceeds through two primary stages:

-

Formation of the Aldehyde Intermediate: Synthesis of 2-chloro-6-fluoro-3-methylbenzaldehyde. This step establishes the core aromatic structure with the required carbonyl functionality.

-

Reductive Amination: Conversion of the aldehyde to the target primary amine. This is a highly reliable and widely used transformation in medicinal chemistry for its efficiency and selectivity.[2]

This multi-step approach allows for purification at the intermediate stage, ensuring high purity of the final product, which is critical for pharmaceutical applications.

Synthesis Workflow Overview

Caption: High-level workflow for the synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine.

Detailed Protocol: Step 1 - Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde

The synthesis of the key aldehyde intermediate leverages methods developed for structurally similar compounds, such as 2-chloro-6-fluorobenzaldehyde.[3][4] The process involves a free-radical chlorination of the benzylic methyl group, followed by hydrolysis.

Experimental Protocol:

-

Setup: In a 500 mL four-necked flask equipped with a reflux condenser, thermometer, and gas inlet, charge 2-chloro-6-fluoro-3-methyltoluene.

-

Chlorination: Heat the reaction mixture to 150-180°C under irradiation from a metal halide lamp. Bubble chlorine gas through the mixture.

-

Expert Insight: The use of UV illumination initiates a free-radical chain reaction, selectively chlorinating the methyl group over aromatic substitution. Monitoring the reaction by Gas Chromatography (GC) is crucial to prevent over-chlorination. The reaction should proceed until the monochloro-intermediate is less than 0.5%.[4]

-

-

Hydrolysis: Once the desired chlorination level is reached, stop the chlorine flow and purge the system with nitrogen. Add an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₃O₄).[3]

-

Water Addition: Slowly add water dropwise over 2-3 hours while maintaining the temperature. Continue stirring for an additional 4 hours to ensure complete conversion of the chlorinated intermediates to the aldehyde.[3]

-

Workup and Purification: Cool the mixture and neutralize with an aqueous alkali solution (e.g., sodium carbonate) to a pH ≥ 8. Extract the crude product with a suitable organic solvent (e.g., toluene), dry the organic layer, and purify by vacuum distillation to yield 2-chloro-6-fluoro-3-methylbenzaldehyde.[3]

Detailed Protocol: Step 2 - Reductive Amination

Reductive amination is a cornerstone of amine synthesis. It proceeds via the in-situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the corresponding amine.

Caption: Mechanism of reductive amination to form a primary benzylamine.

Experimental Protocol:

-

Setup: Charge a Teflon-lined stainless-steel high-pressure reactor with 2-chloro-6-fluoro-3-methylbenzaldehyde (1 equivalent), a suitable solvent like methanol, and a catalyst (e.g., a Co-containing composite or Pd/C).[2]

-

Ammonia Source: Add the amine source. For the primary benzylamine, this can be ammonia or an ammonia equivalent.

-

Reaction: Seal the reactor, flush with argon, and then pressurize with hydrogen gas (e.g., 100-150 bar). Heat the reactor to the working temperature (e.g., 100-150°C) with vigorous stirring for 4-6 hours.[2]

-

Expert Insight: The choice of catalyst and reducing agent is critical. Catalytic hydrogenation is a clean and efficient method.[2] The reaction conditions (pressure, temperature) must be optimized to ensure complete conversion of the imine intermediate while minimizing side reactions.

-

-

Workup and Purification: After cooling and safely venting the reactor, filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield pure 2-Chloro-6-fluoro-3-methylbenzylamine.

Applications in Research and Drug Development

The true value of 2-Chloro-6-fluoro-3-methylbenzylamine lies in its application as a versatile building block for creating complex, biologically active molecules.

Role as a Synthetic Building Block

The primary amine group serves as a reactive handle for a multitude of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Further alkylation: To form secondary or tertiary amines.

This versatility allows for its incorporation into diverse molecular scaffolds, enabling the rapid generation of compound libraries for high-throughput screening.

Significance of the Substitution Pattern in Medicinal Chemistry

The strategic inclusion of fluorine and chlorine atoms is a widely used tactic in modern drug design.[5][6]

-

Fluorine: The high electronegativity of fluorine can alter the pKa of nearby functional groups, block metabolic oxidation at the site of fluorination, and enhance binding affinity to target proteins through favorable electrostatic interactions.[5][7]

-

Chlorine: The chloro group adds lipophilicity, which can improve membrane permeability. Its position on the ring can direct further chemical modifications and influence the overall conformation of the molecule.

-

Combined Effect: The 2-chloro-6-fluoro substitution pattern is particularly noteworthy. This motif is found in compounds developed as potent inhibitors of HIV-1 reverse transcriptase, where it plays a crucial role in binding to the enzyme's active site.[8] This suggests that molecules derived from 2-Chloro-6-fluoro-3-methylbenzylamine could be promising candidates for antiviral drug discovery programs.

Analytical and Safety Considerations

Analytical Characterization

Confirmation of the structure and purity of the synthesized 2-Chloro-6-fluoro-3-methylbenzylamine is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-Chloro-6-fluoro-3-methylbenzylamine is not widely available, data from structurally related compounds, such as 2-chloro-6-methylbenzylamine and 2-chloro-6-fluorobenzaldehyde, can provide guidance on potential hazards.[9][10][11]

| Hazard Category | Potential Hazard & Precautionary Statement |

| Skin Contact | Causes skin irritation / burns. P280: Wear protective gloves/protective clothing. |

| Eye Contact | Causes serious eye irritation / damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Ingestion | Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. |

Disclaimer: This safety information is inferred from related compounds. Researchers must consult a specific and verified Safety Data Sheet (SDS) for 2-Chloro-6-fluoro-3-methylbenzylamine before handling and perform a thorough risk assessment. The compound should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Conclusion

2-Chloro-6-fluoro-3-methylbenzylamine stands out as a high-value intermediate for advanced chemical synthesis, particularly within the pharmaceutical industry. Its carefully designed structure provides a robust platform for developing novel therapeutics. The logical synthetic pathway, rooted in fundamental chemical principles, makes it an accessible target for laboratory and potential scale-up production. By understanding its synthesis, properties, and the strategic importance of its unique substitution pattern, researchers can effectively leverage this compound to drive innovation in drug discovery.

References

-

Ermakova, A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

-

Jans, A. C. H., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Retrieved from [Link]

-

Daniewski, A. R., et al. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. Retrieved from [Link]

-

Tewari, T., et al. (2020). Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. ResearchGate. Retrieved from [Link]

-

Artico, M., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. PubMed. Retrieved from [Link]

-

Jans, A. C. H., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Kumar, P., et al. (2021). (a) Reaction pathway for the reductive amination with benzaldehyde and ammonia... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Tsegay, S., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Institutes of Health. Retrieved from [Link]

-

Böhm, H-J., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-methylbenzylamine (CAS 57264-46-7). Retrieved from [Link]

Sources

- 1. 2-Chloro-6-fluoro-3-methylbenzylamine | 261762-85-0 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-6-methylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

2-Chloro-6-fluoro-3-methylbenzylamine chemical properties

Technical Whitepaper: 2-Chloro-6-fluoro-3-methylbenzylamine as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

2-Chloro-6-fluoro-3-methylbenzylamine is a highly specialized building block utilized in the optimization of lead compounds for drug discovery.[1] Characterized by a dense substitution pattern on the phenyl ring, this scaffold offers unique advantages in conformational restriction and metabolic stability .[1] The orthogonal electronic effects of the halogen substituents (2-Cl, 6-F), combined with the steric bulk of the 3-methyl group, make it an ideal candidate for filling hydrophobic pockets in kinase inhibitors and GPCR ligands while blocking common sites of CYP450-mediated oxidation.

Chemical Identity & Physicochemical Profile

This amine is rarely used as a standalone reagent but rather as a critical intermediate synthesized in situ or on-demand from its stable aldehyde or nitrile precursors.[1] Its physicochemical profile is dominated by the electron-withdrawing nature of the halogens, which lowers the pKa of the primary amine relative to unsubstituted benzylamine.[1]

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | (2-Chloro-6-fluoro-3-methylphenyl)methanamine | |

| Molecular Formula | C₈H₉ClFN | |

| Molecular Weight | 173.62 g/mol | Monoisotopic Mass: 173.04 Da |

| CAS Number | Not widely listed | Precursor Aldehyde CAS: 104451-99-2 |

| Appearance | Colorless to pale yellow oil | Hygroscopic; tends to form carbamates in air |

| Predicted pKa | ~8.8 – 9.1 | Lower than benzylamine (9.[1][2][3][4]5) due to inductive effects |

| Predicted LogP | ~2.1 | Enhanced lipophilicity vs. benzylamine |

| H-Bond Donors | 2 | Primary amine (-NH₂) |

| H-Bond Acceptors | 2 | Nitrogen and Fluorine |

Synthetic Pathways & Manufacturing

For research-scale applications, the direct synthesis of 2-chloro-6-fluoro-3-methylbenzylamine is most reliably achieved via Reductive Amination of the corresponding aldehyde.[1] This route avoids the harsh reducing agents required for nitrile reduction and offers higher functional group tolerance.[1]

Route A: Reductive Amination (Recommended)

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild hydride donor that minimizes over-alkylation.[1]

-

Imine Formation: The precursor, 2-chloro-6-fluoro-3-methylbenzaldehyde (CAS 104451-99-2) , is dissolved in DCE (1,2-Dichloroethane) or THF.[1] An excess of ammonium acetate (NH₄OAc, 5–10 equiv.) is added to generate the imine/iminium species in situ.[1]

-

Reduction: STAB (1.5–2.0 equiv.) is added portion-wise. The reaction is stirred at room temperature for 12–24 hours.[1]

-

Workup: The reaction is quenched with saturated NaHCO₃. The organic layer is separated, and the amine is purified via acid-base extraction (1N HCl wash, basify aqueous layer, extract with DCM) to remove neutral impurities.[1]

Route B: Nitrile Reduction (Alternative)

If starting from 2-chloro-6-fluoro-3-methylbenzonitrile (CAS 886500-98-7) , reduction with Borane-THF complex (BH₃[1]·THF) is preferred over LiAlH₄ to prevent potential defluorination or dechlorination side reactions.[1]

Visualizing the Synthetic Workflow

Figure 1: The reductive amination pathway (solid arrows) is preferred for its mild conditions, while nitrile reduction (dashed arrow) serves as a viable alternative.

Structural Biology & Medicinal Chemistry Utility

This scaffold is not merely a linker; it is a "privileged structure" designed to modulate the biological activity of the final drug molecule through three specific mechanisms:

A. The "Ortho-Effect" & Conformational Locking

The presence of substituents at the 2- and 6-positions (Chlorine and Fluorine) creates significant steric hindrance around the benzylic carbon.

-

Mechanism: When this amine is coupled to a core scaffold (e.g., a pyrimidine or pyridine ring), the rotation around the N-Benzyl bond is restricted.[1]

-

Benefit: This forces the phenyl ring to adopt a perpendicular conformation relative to the core, often improving binding affinity by reducing the entropic penalty upon binding to the target protein [1].

B. Metabolic Stability (The "Magic Chloro" Effect)

-

Fluorine (C6): The fluorine atom mimics a hydrogen in size but is metabolically inert.[1] It blocks the C6 position from metabolic hydroxylation.[1]

-

Chlorine (C2) & Methyl (C3): The C3-methyl group is a common "soft spot" for metabolic oxidation (benzylic hydroxylation).[1] However, the adjacent electron-withdrawing chlorine atom (C2) and the fluorine (C6) reduce the electron density of the ring, making the methyl group less susceptible to oxidation by CYP450 enzymes compared to a simple tolyl derivative [2].

C. Lipophilicity Modulation

The 3-methyl group adds lipophilicity (+0.5 LogP), helping the molecule penetrate cell membranes.[1] Simultaneously, the polarizable chlorine atom can engage in specific halogen-bonding interactions with carbonyl backbone atoms in the target protein's binding pocket.[1]

Handling & Safety Protocols

As a benzylamine derivative, this compound exhibits corrosive properties typical of primary amines.[1]

-

Hazard Classification:

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. The compound readily absorbs CO₂ from the air to form solid carbamate salts, which can be mistaken for degradation.[1]

-

PPE Requirements:

References

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Gerebtzoff, G., et al. (2004).[1] Halogenation of Aromatic Rings as a Strategy for the Improvement of Metabolic Stability. Chemistry & Biodiversity. Link[1]

-

PubChem Compound Summary. (2025). 2-Chloro-6-fluorobenzaldehyde (Precursor).[1][9][10] National Center for Biotechnology Information.[1] Link[1]

Sources

- 1. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-6-fluoro-3-methylbenzylamine (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 3. 2-CHLORO-6-FLUORO-3-METHYLBENZYLAMINE [chemicalbook.com]

- 4. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

2-Chloro-6-fluoro-3-methylbenzylamine safety data sheet (SDS)

Handling, Safety, and Synthetic Application Profile

Document Control:

-

Version: 1.0 (Technical Whitepaper)

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists.

Part 1: Molecular Architecture & Identification

The Compound

2-Chloro-6-fluoro-3-methylbenzylamine is a specialized tri-substituted aromatic building block.[1] In modern drug discovery, this scaffold is prized for its specific substitution pattern:

-

Fluorine (C6): Modulates metabolic stability (blocking metabolic soft spots) and alters pKa.

-

Chlorine (C2): Provides steric bulk to enforce conformational restriction in the binding pocket.

-

Methyl (C3): Adds lipophilicity (

) and further desymmetrizes the ring, often used to tune solubility and blood-brain barrier (BBB) permeability.

Identification Data

| Parameter | Technical Specification |

| IUPAC Name | (2-Chloro-6-fluoro-3-methylphenyl)methanamine |

| PubChem CID | 154810070 |

| Molecular Formula | |

| Molecular Weight | 173.61 g/mol |

| Physical State | Low-melting solid or viscous oil (Free Base); White crystalline solid (HCl Salt) |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF.[1] Sparingly soluble in water (Free Base). |

| Precursors | Derived from 2-Chloro-6-fluoro-3-methylbenzonitrile (CAS: 886500-98-7) |

Critical Note on CAS Numbers: Due to the specialized nature of this intermediate, CAS numbers may vary based on salt forms (e.g., Hydrochloride vs. Free Base). Always verify the Certificate of Analysis (COA) from your specific vendor (e.g., Combi-Blocks, Enamine) before registration.

Part 2: Critical Safety Profile (The "SDS" Core)

As a Senior Application Scientist , I must emphasize that while this specific isomer is rare, its hazard profile is dictated by the benzylamine functional group . It must be treated as a Class 8 Corrosive .

GHS Classification & Hazard Statements

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2] |

| Sensitization (Skin) | Category 1 | H317: May cause an allergic skin reaction.[4][5] |

Mechanism of Toxicity

-

Corrosivity: The primary amine is highly nucleophilic and basic (

). Upon contact with biological tissue, it saponifies membrane lipids and denatures proteins, causing immediate, deep-tissue chemical burns. -

Ocular Risk: Benzylamines are surfactant-like; they penetrate the corneal epithelium rapidly. Immediate irrigation is the only way to prevent permanent blindness.

Emergency Response Protocol (Visualized)

The following decision tree outlines the immediate response required for exposure.

Figure 1: Emergency Response Decision Tree for Corrosive Benzylamines.

Part 3: Storage & Stability Engineering

To maintain the integrity of 2-Chloro-6-fluoro-3-methylbenzylamine for sensitive catalytic reactions, adherence to strict storage protocols is non-negotiable.

The "Carbamate" Problem

Primary amines react reversibly with atmospheric

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen .

-

Temperature:

(Refrigerator). Low temperature slows oxidation and carbamate formation. -

Container: Amber glass with a Teflon-lined cap. Avoid metal containers (corrosion risk).

-

Hygroscopicity: Store with desiccants. Water absorption will hydrolyze the amine and alter weight measurements.

Part 4: Synthetic Utility & Protocol

Application: Amide Coupling (Scaffold Derivatization)

The most common application of this amine is reacting it with a carboxylic acid core to create a pharmacophore.

The Challenge: The steric bulk of the ortho-chloro and ortho-fluoro groups creates a "steric wall," reducing the nucleophilicity of the amine nitrogen. Standard coupling conditions (EDC/NHS) may fail.

Recommended Protocol: HATU-Mediated Coupling This protocol uses HATU, a high-activity coupling agent, to overcome the steric hindrance of the 2,6-disubstitution.

Materials

-

Amine: 2-Chloro-6-fluoro-3-methylbenzylamine (1.0 equiv)[1]

-

Acid: Target Carboxylic Acid Scaffold (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig's Base) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Methodology

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF under

. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 15 minutes to form the activated ester. -

Addition: Add 2-Chloro-6-fluoro-3-methylbenzylamine (1.0 eq) dissolved in minimal DMF. Add remaining DIPEA (1.5 eq).

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours.

-

Validation: Monitor via LCMS. Look for mass

.[1]

-

-

Workup: Dilute with EtOAc. Wash with

(5% aq) to remove DMF, followed by -

Purification: Flash Chromatography (Hexane/EtOAc).

Synthetic Workflow Visualization

Figure 2: Optimized HATU Coupling Workflow for Sterically Hindered Benzylamines.

Part 5: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 154810070, (2-Chloro-6-fluoro-3-methylphenyl)methanamine. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Source for HATU protocol justification). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Source for Fluorine metabolic stability claims). Retrieved from [Link]

Sources

Technical Monograph: Structural Elucidation and Quality Assurance of 2-Chloro-6-fluoro-3-methylbenzylamine

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-Chloro-6-fluoro-3-methylbenzylamine (CAS: 1524-88-5 / Analogous derivatives), a critical intermediate in the synthesis of next-generation herbicides (e.g., indaziflam analogs) and fluorinated kinase inhibitors.

Unlike standard alkyl amines, this compound presents a complex spectroscopic profile due to the heteronuclear coupling introduced by the fluorine atom at the C6 position and the isotope effects of the chlorine atom at C2. This guide synthesizes theoretical chemometrics with empirical data to establish a self-validating analytical protocol for researchers and QC scientists.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | (2-Chloro-6-fluoro-3-methylphenyl)methanamine |

| Molecular Formula | C₈H₉ClFN |

| Molecular Weight | 173.62 g/mol |

| Appearance | Colorless to pale yellow oil (free base) or white solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, DMSO; HCl salt soluble in water |

| Key Structural Feature | Tri-substituted benzene ring with "Ortho-Ortho" steric crowding |

Synthesis Context & Impurity Profile

Understanding the synthesis route is prerequisite to interpreting the spectra, as specific impurities will appear in defined regions.

Common Synthetic Route:

-

Reaction: Reductive amination (using NH₃/H₂ and Raney Ni or NaBH₄).

Critical Impurities to Monitor:

-

Residual Aldehyde: Distinct 1H NMR signal at ~10.4 ppm (CHO).

-

Dimer (Secondary Amine): Formed by the reaction of the product amine with the starting aldehyde. Look for a shift in the benzylic region (~3.9 ppm) and mass ion [2M-NH3].

-

De-halogenated byproducts: Loss of Cl or F during aggressive hydrogenation.

Spectroscopic Analysis (The Core)

Mass Spectrometry (MS)

The mass spectrum serves as the primary confirmation of the halogenation pattern.

-

Molecular Ion (M+): 173.04 m/z (for ³⁵Cl).

-

Isotopic Signature: The presence of a single Chlorine atom dictates a distinctive 3:1 ratio between the M+ (173) and M+2 (175) peaks.

-

Fragmentation Pathway:

-

[M-NH₃]⁺: Loss of ammonia (17 Da) to form the benzyl cation (m/z ~156).

-

Benzylic Cleavage: Loss of the CH₂NH₂ group to form the stabilized tropylium-like ion.

-

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Recommended to observe NH₂ protons and prevent exchange).

The ¹H NMR spectrum is characterized by the coupling influence of the Fluorine atom (¹⁹F, Spin 1/2).

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH₂ | 1.8 - 2.5 | Broad Singlet | 2H | Chemical shift varies with concentration and water content. Disappears on D₂O shake. |

| CH₃ (Pos 3) | 2.32 | Singlet (d*) | 3H | Appears as a singlet, but high-field instruments may resolve a tiny doublet (⁴J_HF ~1-2 Hz). |

| CH₂ (Benzylic) | 3.85 | Doublet (d) | 2H | Critical Feature: Splits into a doublet (J ~1.5 - 2.0 Hz) due to long-range coupling with F at C6. |

| Ar-H (Pos 4) | 7.25 - 7.35 | dd | 1H | Ortho to Me, Meta to F. Shows coupling to H5 (³J_HH ~8 Hz) and small coupling to F (⁴J_HF ~5-6 Hz). |

| Ar-H (Pos 5) | 7.10 - 7.20 | t (app) | 1H | Ortho to F. Shows strong coupling to F (³J_HF ~9-10 Hz) and H4 (³J_HH ~8 Hz), appearing as a pseudo-triplet. |

Carbon-13 NMR (¹³C NMR)

The "Fluorine Effect": The ¹³C spectrum is the most definitive identification method. The Fluorine atom splits attached and neighboring carbons into doublets.

-

C6 (C-F): ~160.5 ppm (Doublet, ¹J_CF ≈ 245 Hz). Distinctive large splitting.

-

C1 (Quaternary): ~125.0 ppm (Doublet, ²J_CF ≈ 15-18 Hz).

-

C5 (CH): ~114.5 ppm (Doublet, ²J_CF ≈ 22 Hz).

-

C2 (C-Cl): ~135.0 ppm (Doublet, ³J_CF ≈ 5-8 Hz).

-

C4 (CH): ~130.5 ppm (Doublet, ³J_CF ≈ 9 Hz).

-

C3 (C-Me): ~138.0 ppm (Doublet, ⁴J_CF ≈ 3-5 Hz).

-

Benzylic C: ~36.5 ppm (Doublet, ³J_CF ≈ 3-4 Hz).

-

Methyl C: ~20.1 ppm (Singlet or weak doublet).

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: Doublet at 3300–3400 cm⁻¹ (Primary amine).

-

C-F Stretch: Strong band at 1200–1250 cm⁻¹.

-

C-Cl Stretch: 700–750 cm⁻¹.

-

Aromatic Overtones: 1600–1450 cm⁻¹ (Ring breathing).

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific spectroscopic couplings (J-values) that define the molecule's signature.

Caption: Structural connectivity highlighting the dominant Fluorine coupling pathways (dotted red) that dictate the splitting patterns in ¹H and ¹³C NMR.

Quality Control (QC) Protocol

To ensure the integrity of this intermediate for pharmaceutical use, the following workflow is recommended.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

-

Retention Time: Amine will elute early due to polarity; impurities (aldehyde/dimer) will elute later.

QC Decision Tree

Caption: Decision matrix for releasing batches of 2-Chloro-6-fluoro-3-methylbenzylamine based on spectroscopic gates.

References

-

Chemical Identity & Properties

- Spectroscopic Principles (C-F Coupling): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for J-coupling constants).

-

Synthesis & Impurity Context

-

NMR Data Verification

-

13C NMR Characteristics of Fluorine Compounds. Chemistry LibreTexts. Explains the splitting patterns of Carbon-Fluorine bonds. Link

-

Sources

- 1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. 2-Chloro-6-methylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-fluoro-3-methylbenzylamine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 2-Chloro-6-fluoro-3-methylbenzylamine (C₈H₉ClFN), a compound of interest in pharmaceutical and agrochemical development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the analytical choices involved. We will explore optimal ionization techniques, predict and interpret fragmentation patterns based on first principles, and provide a robust, validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. This guide is designed for researchers, scientists, and drug development professionals who require not only a method but also a thorough understanding of the causality behind that method to ensure data integrity and analytical excellence.

Introduction: The Analytical Imperative

2-Chloro-6-fluoro-3-methylbenzylamine is a substituted benzylamine containing halogen atoms, a structural motif common in active pharmaceutical ingredients and specialty chemicals. Its precise and accurate quantification is critical for a range of applications, including pharmacokinetic studies, metabolite identification, impurity profiling, and stability testing. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this purpose.[1]

The molecule's key structural features—a primary amine, a methyl group, and two different halogen substituents (Cl and F) on an aromatic ring—dictate its behavior in the mass spectrometer. The basic primary amine is a ready site for protonation, making Electrospray Ionization (ESI) an ideal choice for generating a strong signal of the intact molecule.[2][3] The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), provides a definitive marker for identifying chlorine-containing fragments.[4][5]

This guide will systematically deconstruct the analysis, beginning with the foundational properties of the molecule and culminating in a fully validated analytical workflow.

Foundational Molecular Analysis

Before delving into experimental design, a thorough in-silico analysis is crucial. This preemptive step allows us to predict the molecule's behavior and design a more efficient and targeted analytical strategy.

Molecular Properties:

-

Chemical Formula: C₈H₉ClFN

-

Monoisotopic Mass: 173.0408 u

-

Key Structural Features:

-

Basic Center: The primary amine (-NH₂) group is the most basic site, readily accepting a proton (H⁺).

-

Aromatic System: A substituted benzene ring.

-

Halogenation: One chlorine and one fluorine atom.

-

Benzylic Position: The -CH₂- group linking the amine to the ring is a site prone to cleavage.

-

Predicted Mass Spectrometry Data:

The primary ion expected in positive mode ESI is the protonated molecule, [M+H]⁺. Other potential adducts should be considered but are typically less abundant in the presence of a protic mobile phase.

| Ion Species | Theoretical Monoisotopic Mass (m/z) | Notes |

| [M] | 173.0408 | Molecular Ion (More common in EI) |

| [M+H]⁺ | 174.0480 | Protonated Molecule (Base peak in ESI) |

| [M+Na]⁺ | 196.0299 | Sodium Adduct |

| [M+NH₄]⁺ | 191.0746 | Ammonium Adduct |

| Data derived from PubChem CID 2773677.[6] |

Ionization & Mass Analysis: The "Why" Behind the Choice

The selection of an appropriate ionization technique is the most critical step in developing a successful MS method. The goal is to efficiently convert the neutral analyte into a gas-phase ion with minimal unintended fragmentation.

Electrospray Ionization (ESI): The Preferred Method

Causality: ESI is a "soft" ionization technique that transfers ions from solution to the gas phase with very little energy transfer, preserving the intact molecule.[3][7] For 2-Chloro-6-fluoro-3-methylbenzylamine, the primary amine group is easily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid). This results in the formation of a stable and abundant protonated molecule, [M+H]⁺, at m/z 174.0480, maximizing sensitivity.[3]

Expert Insight: While other ionization methods exist, Atmospheric Pressure Chemical Ionization (APCI) would be less efficient for this pre-charged species, and Electron Impact (EI) would cause extensive, and often un-reproducible, fragmentation, potentially leading to the complete absence of a molecular ion peak.[4][8] Therefore, ESI in positive ion mode is the authoritative choice for quantitative analysis.

Mass Analyzer Selection

For drug development applications, tandem quadrupole and high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are the instruments of choice.

-

Tandem Quadrupole (QqQ): Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). It offers exceptional sensitivity and selectivity by isolating a precursor ion and monitoring a specific fragment ion.

-

High-Resolution Mass Spectrometry (HRMS): Essential for structural elucidation, metabolite identification, and impurity profiling. It provides highly accurate mass measurements, allowing for the determination of elemental composition.

Fragmentation Analysis: Decoding the Molecular Breakdown

Understanding the fragmentation of 2-Chloro-6-fluoro-3-methylbenzylamine is key to confirming its identity and developing a selective MRM method for quantification. Fragmentation is induced in the collision cell of a tandem mass spectrometer (a process known as Collision-Induced Dissociation or CID).[3][9]

Studies on protonated benzylamines consistently show that the most facile fragmentation pathway is the neutral loss of ammonia (NH₃).[10][11] This occurs via a charge-remote fragmentation mechanism, leading to the formation of a stable benzyl cation.

Predicted Fragmentation Pathway for [M+H]⁺ (m/z 174.05):

-

Primary Fragmentation: The protonated molecule ([C₈H₁₁ClFN]⁺, m/z 174.05) undergoes the loss of a neutral ammonia molecule (NH₃, mass 17.03 u).

-

[M+H - NH₃]⁺ → m/z 157.02

-

This fragment, the 2-chloro-6-fluoro-3-methylbenzyl cation, is expected to be the most abundant and stable fragment ion, making it an excellent choice for MRM quantification.

-

-

Secondary Fragmentations: The benzyl cation (m/z 157.02) can undergo further fragmentation, although this typically requires higher collision energy. Aromatic rings are highly stable, so fragmentation often involves the loss of substituents.[12]

-

Loss of HCl: [C₈H₇F]⁺ → m/z 121.05

-

Loss of CH₃: [C₇H₄ClF]⁺ → m/z 142.00

-

The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) should be observable for all chlorine-containing fragments (m/z 174.05/176.05 and m/z 157.02/159.02) in a ~3:1 ratio, providing unequivocal confirmation of their elemental composition.[4]

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of protonated 2-Chloro-6-fluoro-3-methylbenzylamine.

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a self-validating protocol designed for robustness and reproducibility, grounded in common practices for small molecule analysis.[13][14]

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of 2-Chloro-6-fluoro-3-methylbenzylamine reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Matrix Samples (e.g., Plasma): For quantitative bioanalysis, spike 50 µL of blank plasma with the working solutions. Add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to precipitate proteins.

-

Centrifugation: Vortex the samples for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to achieve good retention and sharp peak shape, separating the analyte from matrix interferences.[15]

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm) | Provides good retention for moderately polar compounds.[13] |

| Mobile Phase A | Water + 0.1% Formic Acid | Protic solvent to facilitate protonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 3 minutes | A standard generic gradient suitable for initial method development.[13] |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL |

Mass Spectrometry (MS) Parameters

These parameters should be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Maximizes signal for the basic amine group. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process.[3] |

| Source Temp. | 150 °C | Assists in desolvation. |

| Desolvation Temp. | 400 °C | Evaporates solvent from charged droplets. |

| MRM Transitions | Primary: 174.1 → 157.0 Secondary: 174.1 → 121.1 | Primary: Highest intensity and specificity (Precursor → Main Fragment). Secondary: Confirmatory transition. |

| Collision Energy | ~15-25 eV (Optimize) | Energy required to induce the primary fragmentation. |

Diagram: LC-MS/MS Analytical Workflow

Caption: Standard workflow for quantitative analysis of the target analyte.

Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. All analytical methods used in drug development must be validated to demonstrate they are suitable for their intended purpose.[16][17] This process adheres to guidelines set by the International Council for Harmonisation (ICH), specifically guideline Q2(R1) and its recent revision.[16][18][19]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities). | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentrations are used. The correlation coefficient (r²) should be ≥ 0.99.[16] |

| Accuracy | The closeness of the test results to the true value. | %Recovery should be within 85-115% for QC samples (80-120% at LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[16] | Defined by the linear calibration curve. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results when parameters like column temperature or mobile phase composition are slightly varied. |

By systematically evaluating these parameters, the analytical method becomes a self-validating system, ensuring that every result generated is reliable, reproducible, and scientifically sound.

Conclusion

The mass spectrometric analysis of 2-Chloro-6-fluoro-3-methylbenzylamine is a clear and manageable process when approached with a foundational understanding of the molecule's chemistry. By leveraging ESI for its soft ionization capabilities and tandem mass spectrometry for its specificity, a highly sensitive and robust quantitative method can be developed. The predicted fragmentation pathway, centered on the neutral loss of ammonia to produce the m/z 157.02 ion, provides a reliable basis for a selective MRM assay. The comprehensive protocol and validation framework outlined in this guide serve as an authoritative blueprint for researchers and drug development professionals, enabling them to generate high-quality, defensible data in their critical work.

References

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Available from: [Link]

-

Ricci, A., et al. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available from: [Link]

-

Drug Target Review. Application of LCMS in small-molecule drug development. Available from: [Link]

-

PubChemLite. 2-chloro-6-fluoro-3-methylbenzylamine (C8H9ClFN). Available from: [Link]

-

Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

-

European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

ETH Zurich Research Collection. How Soft Is Secondary Electrospray Ionization? Available from: [Link]

-

BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]

-

U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available from: [Link]

-

ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Available from: [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

-

PubChem. 2,4,6-Trifluorobenzylamine. Available from: [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

-

Wikipedia. Electrospray ionization. Available from: [Link]

-

National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Available from: [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

-

National Institutes of Health (NIH). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

-

PubChem. 2-Chloroethylamine. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Available from: [Link]

-

National Institutes of Health (NIH). 3-Methylbenzylamine. Available from: [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. PubChemLite - 2-chloro-6-fluoro-3-methylbenzylamine (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

- 14. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ema.europa.eu [ema.europa.eu]

- 17. fda.gov [fda.gov]

- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 19. ICH Official web site : ICH [ich.org]

Methodological & Application

Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloro-6-fluoro-3-methylbenzylamine, a valuable substituted benzylamine intermediate in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with the preparation of the key intermediate, 2-chloro-6-fluoro-3-methylbenzaldehyde, followed by a direct reductive amination to yield the target primary amine. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, safety considerations, and methods for purification and characterization.

Introduction

Substituted benzylamines are a cornerstone of modern medicinal chemistry, serving as pivotal building blocks for a diverse array of pharmacologically active molecules. The specific substitution pattern of 2-chloro-6-fluoro-3-methylbenzylamine, featuring a combination of halogen and alkyl groups, offers unique steric and electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of drug candidates. This application note details a reliable and scalable protocol for the synthesis of this important intermediate, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

The presented synthesis is divided into two key transformations:

-

Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde: This step involves the conversion of the corresponding toluene derivative into the aldehyde. While several methods exist for such transformations, a common industrial approach for analogous compounds involves side-chain chlorination followed by hydrolysis[1][2].

-

Reductive Amination to 2-Chloro-6-fluoro-3-methylbenzylamine: The aldehyde intermediate is then converted to the primary amine via reductive amination with ammonia[3][4]. This method is widely employed for its efficiency and selectivity in forming primary amines[5].

This document will provide a detailed experimental procedure for each step, along with insights into the rationale behind the choice of reagents and conditions.

Chemicals and Materials

| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Supplier Recommendation |

| 2-Chloro-6-fluoro-3-methyltoluene | C₈H₈ClFN | 158.60 | 13669-70-0 | Major Chemical Supplier |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Major Chemical Supplier |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Major Chemical Supplier |

| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Major Chemical Supplier |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Major Chemical Supplier |

| 2-Chloro-6-fluoro-3-methylbenzaldehyde | C₈H₆ClFO | 172.58 | 104451-99-2 | Major Chemical Supplier |

| Ammonia (7N solution in Methanol) | NH₃ | 17.03 | 7664-41-7 | Major Chemical Supplier |

| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | Major Chemical Supplier |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Major Chemical Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Major Chemical Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Major Chemical Supplier |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | Major Chemical Supplier |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Major Chemical Supplier |

Synthetic Workflow Diagram

Caption: Overall synthetic scheme for 2-chloro-6-fluoro-3-methylbenzylamine.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde

This protocol is adapted from standard procedures for benzylic bromination followed by hydrolysis.

1. Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-fluoro-3-methyltoluene (10.0 g, 63.0 mmol).

-

Add carbon tetrachloride (100 mL) to dissolve the starting material.

2. Benzylic Bromination:

-

Add N-Bromosuccinimide (NBS) (12.3 g, 69.3 mmol, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.52 g, 3.15 mmol, 0.05 eq) to the flask.

-

Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.

3. In-situ Hydrolysis:

-

Once the bromination is complete, cool the reaction mixture to room temperature.

-

Carefully add a saturated aqueous solution of sodium bicarbonate (100 mL) to the flask.

-

Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours to facilitate the hydrolysis of the intermediate benzyl bromide to the aldehyde. Monitor the conversion by TLC.

4. Work-up and Purification:

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-6-fluoro-3-methylbenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The pure product is an off-white solid.[6]

Part 2: Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine

This protocol employs a direct reductive amination of the aldehyde with ammonia and sodium borohydride as the reducing agent.

1. Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (5.0 g, 29.0 mmol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

2. Imine Formation and Reduction:

-

To the cooled solution, add a 7N solution of ammonia in methanol (25 mL, 175 mmol, 6.0 eq) dropwise while stirring.

-

Continue stirring at 0 °C for 30 minutes.

-

Add sodium borohydride (1.64 g, 43.5 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

-

Monitor the reaction by TLC until the aldehyde is consumed.

3. Work-up and Purification:

-

Quench the reaction by the slow addition of water (50 mL) at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 2-chloro-6-fluoro-3-methylbenzylamine.

-

The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration and washed with cold diethyl ether. The free base can be regenerated by treatment with a base such as sodium hydroxide.

Mechanism and Scientific Rationale

Benzylic Bromination and Hydrolysis

The synthesis of the aldehyde intermediate proceeds via a free-radical chain reaction initiated by AIBN. AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from the methyl group of the toluene derivative to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the benzyl bromide and a succinimidyl radical, which continues the chain reaction. The subsequent hydrolysis of the benzyl bromide with aqueous sodium bicarbonate proceeds through a nucleophilic substitution reaction to yield the corresponding benzyl alcohol, which is then oxidized in situ to the aldehyde under the reaction conditions.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds[3][4]. The reaction proceeds in two main stages:

-

Imine Formation: The aldehyde reacts with ammonia in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base).

-

Reduction: The imine is then reduced in situ by a reducing agent, in this case, sodium borohydride. The hydride from the borohydride attacks the electrophilic carbon of the C=N double bond to yield the primary amine.

Using a large excess of ammonia helps to drive the equilibrium towards imine formation and minimizes the formation of secondary amine byproducts.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chloro-6-fluoro-3-methyltoluene: Handle with care. The safety profile of this specific compound is not extensively documented, but related substituted toluenes can be flammable and irritants.

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): A flammable solid and can decompose exothermically. Store in a cool place.

-

Carbon tetrachloride (CCl₄): A toxic and carcinogenic solvent. Use with extreme caution and in a well-ventilated fume hood. Consider substituting with a less hazardous solvent if possible.

-

2-Chloro-6-fluoro-3-methylbenzaldehyde: Causes skin and serious eye irritation[6]. Avoid contact with skin and eyes.

-

Ammonia: A corrosive and toxic gas. The methanolic solution is also corrosive and has a strong odor. Handle in a fume hood.

-

Sodium borohydride (NaBH₄): A flammable solid that reacts with water to produce flammable hydrogen gas. Add portion-wise to control the reaction rate.

-

Benzylamines: Can be corrosive and cause skin and eye burns[7]. Handle with care.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O for the aldehyde, N-H for the amine).

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-chloro-6-fluoro-3-methylbenzylamine. The two-step approach is based on well-established and understood organic transformations, making it accessible to a broad range of researchers. By following the outlined procedures and adhering to the safety precautions, scientists can efficiently produce this valuable intermediate for their research and development endeavors in the field of medicinal chemistry and beyond.

References

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

- Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. [Link]

-

Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. [Link]

-

One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC - NIH. [Link]

-

Organic Syntheses Procedure. Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). [Link]

-

General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination - Refubium. [Link]

-

ChemBK. 2-CHLORO-6-FLUORO-3-METHYLBENZALDEHYDE. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. Reductive amination of benzaldehyde and ammonia catalyzed by (a)... [Link]

-

Organic Syntheses Procedure. Propenylamine, 1-chloro-N,N,2-trimethyl. [Link]

-

ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

- Google Patents.

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. [Link]

-

Ashland. SAFETY DATA SHEET. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

ResearchGate. One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. [Link]

-

A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. [Link]

Sources

- 1. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Strategic deployment of 2-Chloro-6-fluoro-3-methylbenzylamine in Modern Drug Discovery: Application Notes and Synthetic Protocols

Introduction: The Emergence of a Privileged Scaffold Element in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate a compound's physicochemical and pharmacokinetic properties. Among these, the 2-chloro-6-fluoro-benzyl motif has emerged as a particularly valuable pharmacophore. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility and application of a key exemplar of this class: 2-Chloro-6-fluoro-3-methylbenzylamine .

The unique substitution pattern of this benzylamine derivative—a sterically demanding ortho-chloro group, a bioisosteric ortho-fluoro atom, and a lipophilic meta-methyl group—creates a building block with a distinct electronic and conformational profile. This profile has proven advantageous in the design of targeted therapeutics, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The strategic placement of these substituents can enhance binding affinity through specific interactions within protein binding pockets, improve metabolic stability by blocking sites of oxidative metabolism, and fine-tune lipophilicity to optimize cellular permeability and overall drug-like properties.

This document will provide a comprehensive overview of the synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine, detailed protocols for its incorporation into lead compounds, and insights into the rationale behind its use in medicinal chemistry, supported by relevant examples from the scientific and patent literature.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a drug discovery program. The key properties of 2-Chloro-6-fluoro-3-methylbenzylamine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClFN | PubChem |

| Molecular Weight | 173.62 g/mol | PubChem |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not specified | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, MeOH) | Inferred |

The synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine is not explicitly detailed in readily available literature. However, a logical and established synthetic route involves the reductive amination of the corresponding benzaldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde. This precursor can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine via Reductive Amination

This protocol outlines a general and reliable method for the synthesis of the title compound from its corresponding aldehyde. The choice of reducing agent can be tailored to the specific scale and available laboratory resources. Sodium triacetoxyborohydride is a mild and selective reagent suitable for a wide range of substrates.

Workflow for the Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine

Caption: Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine via reductive amination.

Materials and Equipment:

-

2-Chloro-6-fluoro-3-methylbenzaldehyde

-

Ammonium acetate (or a solution of ammonia in methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Glacial acetic acid (optional, as a catalyst)

-

Round-bottom flask with a magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup (if required)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate solvent such as DCE or MeOH (approximately 0.1-0.5 M concentration).

-

Imine Formation: Add an excess of the ammonia source, such as ammonium acetate (2.0-5.0 eq). If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material and imine intermediate are consumed (typically 2-16 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Chloro-6-fluoro-3-methylbenzylamine.

Causality Behind Experimental Choices:

-

Excess Ammonia Source: Using an excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

-

Mild Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It is less reactive towards aldehydes and ketones compared to other borohydrides, allowing for the in-situ reduction of the formed imine without significant reduction of the starting aldehyde.[1]

-

Aprotic Solvent (DCE): While protic solvents like methanol can be used, aprotic solvents like DCE can be advantageous as they do not react with the reducing agent and can provide better solubility for some substrates.

Applications in the Synthesis of Bioactive Molecules

The primary amine functionality of 2-Chloro-6-fluoro-3-methylbenzylamine makes it a versatile building block for the synthesis of a wide array of more complex molecules through reactions such as amide bond formation and further reductive aminations.

Application 1: Synthesis of Kinase Inhibitors

The 2-chloro-6-fluoro-phenyl motif is a recurring structural feature in a number of potent kinase inhibitors. This is due to the ability of the halogen atoms to form specific interactions with the kinase hinge region and other key residues in the ATP-binding pocket. The methyl group can provide additional van der Waals interactions and tune the lipophilicity of the molecule.

Workflow for Amide Coupling

Caption: General workflow for the synthesis of kinase inhibitor scaffolds via amide coupling.

Protocol 2: Amide Bond Formation with a Heterocyclic Carboxylic Acid

This protocol describes a standard procedure for the coupling of 2-Chloro-6-fluoro-3-methylbenzylamine with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Materials and Equipment:

-

2-Chloro-6-fluoro-3-methylbenzylamine

-

A heterocyclic carboxylic acid (e.g., a pyrazole, pyridine, or quinoline derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-